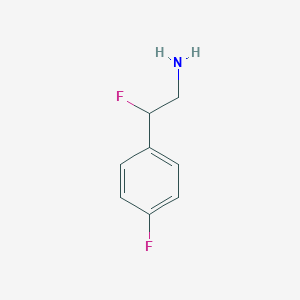

2-Fluoro-2-(4-fluorophenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

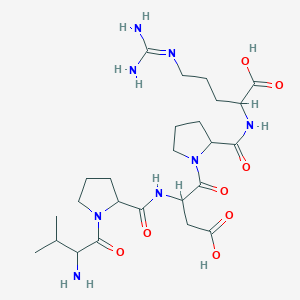

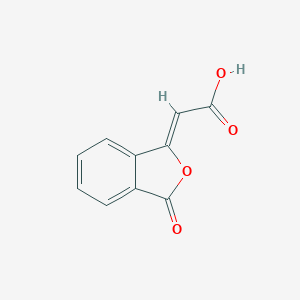

The synthesis of 2-Fluoro-2-(4-fluorophenyl)ethanamine-related compounds involves complex reactions and methods. A practical approach for synthesizing fluoro-containing biphenyl compounds, which are structurally related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, has been developed, highlighting the utility of cross-coupling reactions and diazotization processes in producing these compounds efficiently (Qiu et al., 2009).

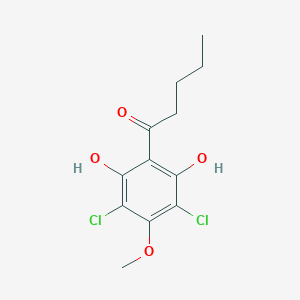

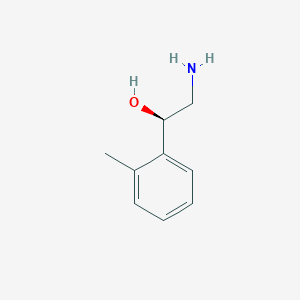

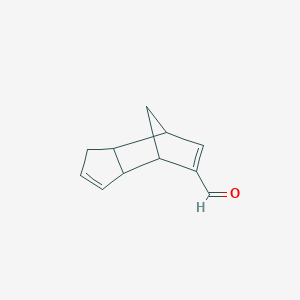

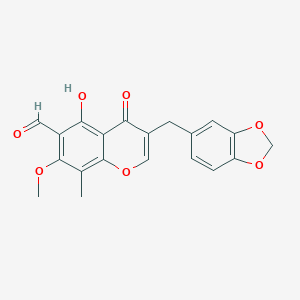

Molecular Structure Analysis

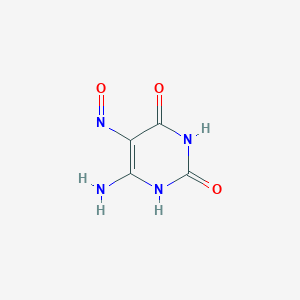

The molecular structure of compounds closely related to 2-Fluoro-2-(4-fluorophenyl)ethanamine, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been extensively analyzed using techniques like FT-IR, NBO, and HOMO-LUMO analyses. These studies reveal insights into the geometrical parameters, stability, and electron distribution within the molecule, providing a comprehensive understanding of its molecular structure (Mary et al., 2015).

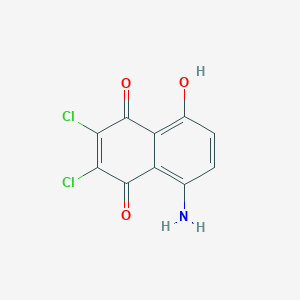

Chemical Reactions and Properties

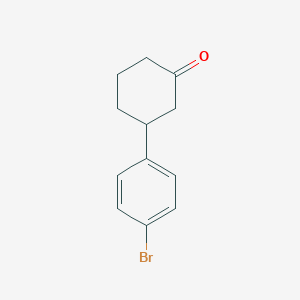

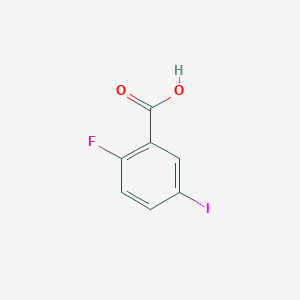

The chemical reactivity and properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and its analogs can be inferred from studies on similar fluorinated compounds. Research on the synthesis and crystal structure of related compounds provides valuable information on the intermolecular interactions and reactivity patterns, such as hydrogen bonding and the effects of fluorine substitution on the molecule's behavior (Liang, 2009).

Physical Properties Analysis

The physical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine derivatives, including their crystalline structure and hydrogen bonding patterns, are critical for understanding their stability and potential applications. Research has shown that these compounds exhibit distinct packing motifs in their crystalline forms, influenced by weak intermolecular interactions (Abdel‐Aziz et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-2-(4-fluorophenyl)ethanamine and similar molecules can be characterized by their reactivity, molecular electrostatic potential, and the influence of fluorine atoms on their chemical behavior. Studies on the molecular docking and theoretical analysis of related compounds provide insights into their potential biological activity and reactivity profile (Mary et al., 2015).

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-2-(4-fluorophenyl)ethanamine” is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

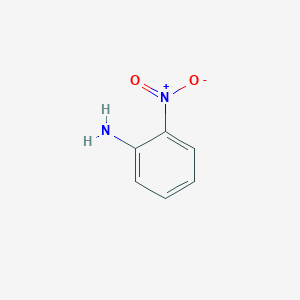

Zukünftige Richtungen

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by .

Eigenschaften

IUPAC Name |

2-fluoro-2-(4-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGZSEJVNHZQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551404 |

Source

|

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(4-fluorophenyl)ethanamine | |

CAS RN |

115046-30-5 |

Source

|

| Record name | 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.